

The Toxicological Profile of Triadimenol on Non-Target Aquatic Organisms: A Technical Guide

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An in-depth analysis of the ecotoxicological effects, experimental methodologies, and potential biochemical pathways affected by the fungicide **Triadimenol** in aquatic ecosystems.

This technical guide provides a comprehensive overview of the toxicological profile of the fungicide **Triadimenol** concerning non-target aquatic organisms. It is designed for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental protocols, and insights into the potential mechanisms of toxicity.

Triadimenol, a systemic triazole fungicide, is effective against a broad spectrum of fungal pathogens in agriculture. However, its potential to contaminate aquatic environments through runoff and spray drift necessitates a thorough understanding of its impact on aquatic life. This document synthesizes key findings on its acute and chronic toxicity to fish, invertebrates, and algae, presenting the data in a structured format for comparative analysis.

Quantitative Toxicity Data

The ecotoxicological impact of **Triadimenol** on non-target aquatic organisms is summarized below. The data, derived from various regulatory assessments and scientific studies, are presented to facilitate a clear comparison of toxicity endpoints across different species.

Acute and Chronic Toxicity to Fish

Triadimenol exhibits a range of toxicity to fish species, with effects observed in both short-term (acute) and long-term (chronic) exposures.



Species	Exposure Duration	Endpoint	Value (μg/L)	Reference
Oncorhynchus mykiss (Rainbow Trout)	96 hours	LC50	14,000	EFSA, 2011
Lepomis macrochirus (Bluegill Sunfish)	96 hours	LC50	13,000	EFSA, 2011
Cyprinus carpio (Common Carp)	96 hours	LC50	14,000	EFSA, 2011
Pimephales promelas (Fathead Minnow)	33 days	NOEC	810	EFSA, 2011

Acute and Chronic Toxicity to Aquatic Invertebrates

Aquatic invertebrates, a critical component of the aquatic food web, show sensitivity to **Triadimenol**.

Species	Exposure Duration	Endpoint	Value (μg/L)	Reference
Daphnia magna (Water Flea)	48 hours	EC50	18,000	EFSA, 2011
Daphnia magna (Water Flea)	21 days	NOEC (reproduction)	790	EFSA, 2011

Toxicity to Aquatic Plants (Algae)

The fungicidal properties of **Triadimenol** can also impact primary producers in aquatic ecosystems, such as algae.



Species	Exposure Duration	Endpoint	Value (µg/L)	Reference
Scenedesmus subspicatus (Green Algae)	72 hours	ErC50 (growth rate)	5,500	EFSA, 2011
Scenedesmus subspicatus (Green Algae)	72 hours	NOEC	1,800	EFSA, 2011

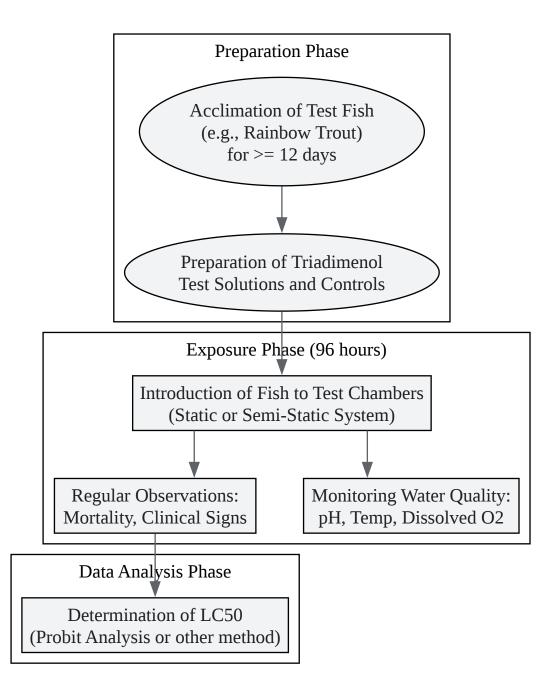
Experimental Protocols

The following sections detail the methodologies typically employed in the ecotoxicological assessment of **Triadimenol**.

Fish Acute Toxicity Testing (OECD 203)

A standardized protocol for assessing the short-term toxicity of chemicals to fish.





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Caption: Workflow for Fish Acute Toxicity Testing (OECD 203).

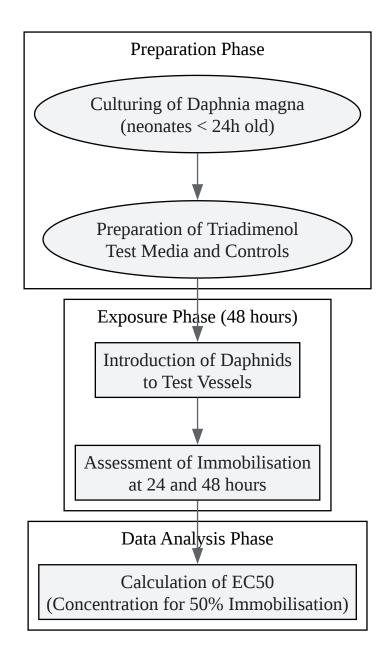
The acute toxicity to fish is typically determined over a 96-hour exposure period. Test organisms, such as Rainbow Trout (Oncorhynchus mykiss), are exposed to a range of **Triadimenol** concentrations under static or semi-static conditions. Key parameters such as water temperature, pH, and dissolved oxygen are maintained within a narrow range.



Observations for mortality and sub-lethal effects are made at 24, 48, 72, and 96 hours. The LC50, the concentration lethal to 50% of the test population, is then calculated.

Daphnia magna Immobilisation Test (OECD 202)

This test assesses the acute toxicity of substances to Daphnia magna, a key indicator species for aquatic invertebrates.



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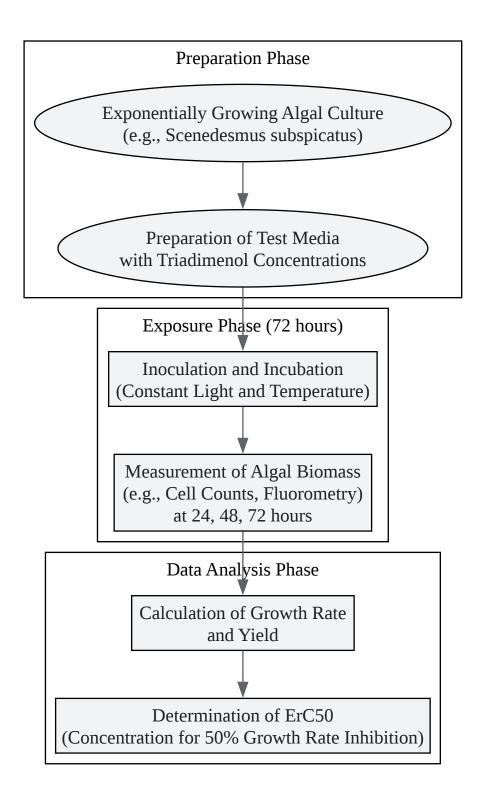
Caption: Workflow for Daphnia magna Acute Immobilisation Test (OECD 202).

In this 48-hour static test, young daphnids (less than 24 hours old) are exposed to various concentrations of **Triadimenol**. The test endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation. The EC50, the effective concentration that causes immobilisation in 50% of the daphnids, is determined at the conclusion of the test.

Algal Growth Inhibition Test (OECD 201)

This protocol evaluates the effects of a substance on the growth of freshwater microalgae.





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Caption: Workflow for Algal Growth Inhibition Test (OECD 201).



Exponentially growing cultures of green algae, such as Scenedesmus subspicatus, are exposed to **Triadimenol** in a nutrient-rich medium for 72 hours under continuous light and controlled temperature. The growth of the algal population is measured at 24-hour intervals. The key endpoints are the inhibition of growth rate (ErC50) and yield (EyC50), which are the concentrations causing a 50% reduction in these parameters compared to the control.

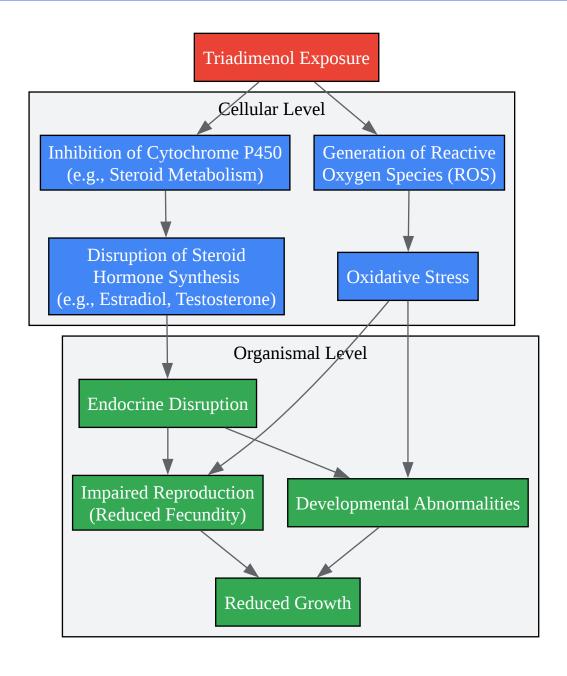
Mechanism of Action and Signaling Pathways

Triadimenol is classified as a demethylation inhibitor (DMI) fungicide. Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for sterol biosynthesis in fungi.

Postulated Signaling Pathway of Toxicity in Aquatic Organisms

While the primary target of **Triadimenol** is fungal sterol biosynthesis, its effects on non-target aquatic organisms are likely due to the disruption of analogous or other sensitive physiological processes. The inhibition of cytochrome P450 monooxygenases, a broad class of enzymes that includes C14-demethylase, is a probable mechanism of toxicity. This can lead to a cascade of secondary effects.





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Caption: Postulated Toxicological Pathway of **Triadimenol** in Aquatic Organisms.

The diagram above illustrates a plausible sequence of events following **Triadimenol** exposure in non-target aquatic organisms. The initial interaction is believed to be the inhibition of cytochrome P450 enzymes. This can directly interfere with vital processes like steroid hormone synthesis, leading to endocrine disruption. Such disruption can manifest as reproductive and developmental issues. Concurrently, **Triadimenol** exposure may induce the production of



reactive oxygen species (ROS), leading to oxidative stress, which in turn can contribute to reproductive and developmental toxicity, as well as reduced growth.

In summary, while **Triadimenol** is designed for a specific fungal target, its broader inhibitory effects on conserved enzyme systems like cytochrome P450s can lead to significant adverse outcomes in non-target aquatic organisms. The data presented in this guide underscore the importance of monitoring and regulating the presence of this fungicide in aquatic environments to mitigate its potential ecological impact. Further research is warranted to fully elucidate the specific signaling pathways and long-term consequences of **Triadimenol** exposure in diverse aquatic species.

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